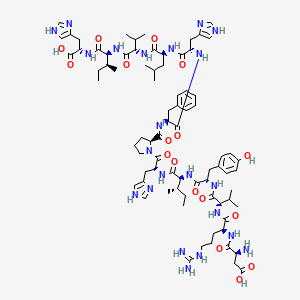
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Overview
Description
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, also known as S-Methyl-1-aminoethylbenzoate hydrochloride, is an important organic compound used in the synthesis of many different molecules and materials. It is a white solid that is soluble in water and has a melting point of 167-168°C. It is widely used in research and industry for a variety of purposes, including as an intermediate for the synthesis of pharmaceuticals and other materials.
Scientific Research Applications
Hydrolysis and Saponification
A study by Alemán, Boix, and Poliakoff (1999) explored the hydrolysis and saponification of methyl benzoates, including methyl 4-amino-benzoate, in water and alkaline solutions at high temperatures. This research is significant in understanding the chemical behavior and potential applications of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride in green chemistry and solvent-free procedures (Alemán, Boix, & Poliakoff, 1999).
Chlorination Products Synthesis
Stelt, Suurmond, and Nauta (1956) conducted research on the chlorination of methyl 4-amino-2-hydroxy-benzoate, which is structurally related to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. Their study provides insights into the synthesis and properties of chlorination products, contributing to the broader understanding of chemical reactions involving similar compounds (Stelt, Suurmond, & Nauta, 1956).
Olfactory Sensitivity Studies
Research by Waggoner et al. (1997) investigated the olfactory sensitivity of dogs to methyl benzoate, a product of cocaine hydrochloride, which is chemically related to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. This study provides valuable information on the detection capabilities and training of animals for substances with similar chemical properties (Waggoner et al., 1997).
Spectrometry in Waste Water Analysis
Morita and Nakamura (2010) utilized methyl benzoate extraction in their method for determining phenol compounds in waste water using 4-aminoantipyrine spectrometry. This research highlights the application of methyl benzoate, closely related to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, in environmental monitoring and analysis (Morita & Nakamura, 2010).
Interaction with Amino Acids
A study by Zhou, Worley, and Illies (1994) explored the interactions of methyl benzoate with a series of amino acids. Understanding these interactions can provide insights into the potential biological applications and interactions of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride with biological molecules (Zhou, Worley, & Illies, 1994).
Benzoate Degradation in Bacteria
Research by Cowles, Nichols, and Harwood (2000) on Pseudomonas putida's degradation of benzoate and methylbenzoate offers insights into the microbial processing of compounds similar to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. This information is crucial for understanding the environmental fate and biodegradation of such compounds (Cowles, Nichols, & Harwood, 2000).
Biosynthesis and Emission in Plants
Dudareva et al. (2000) investigated the biosynthesis and emission of methyl benzoate in snapdragon flowers. This study contributes to the understanding of the natural occurrence and roles of compounds similar to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride in plant biology and ecology (Dudareva et al., 2000).
properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTRLVYRAWIVLC-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726689 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride | |
CAS RN |
847728-91-0 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847728-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














